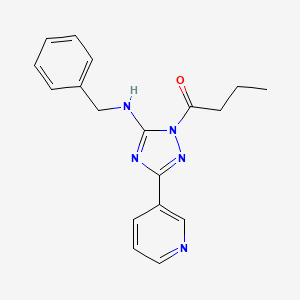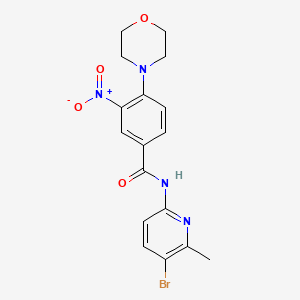amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are a group of drugs that target the Janus kinase family of enzymes that play a crucial role in the regulation of immune responses. In
Mécanisme D'action
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors that regulate immune responses. Specifically, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide targets Janus kinase 3, which is primarily expressed in immune cells. By inhibiting Janus kinase 3, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the proliferation of immune cells.
Biochemical and Physiological Effects
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. The drug also reduces the number of immune cells in circulation, including T cells, B cells, and natural killer cells. Additionally, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has several advantages as a research tool, including its specificity for Janus kinase 3 and its ability to inhibit cytokine signaling pathways. However, the drug also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide. One area of interest is the development of more specific Janus kinase inhibitors that target individual family members. Another area of research is the investigation of 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, the drug's potential use in preventing organ transplant rejection and treating graft-versus-host disease warrants further investigation. Finally, research on the long-term safety and efficacy of 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide is needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown promising results in preclinical and clinical trials, demonstrating its ability to reduce inflammation and prevent tissue damage. 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has also been investigated for its potential use in preventing organ transplant rejection and treating graft-versus-host disease.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S2/c1-17(24(20,21)11-5-3-10(15)4-6-11)13-9-12(23(16,18)19)7-8-14(13)22-2/h3-9H,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJLNMQICKWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B4232961.png)

![N-1-adamantyl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232972.png)
![3-[({3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4232984.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4233005.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)
